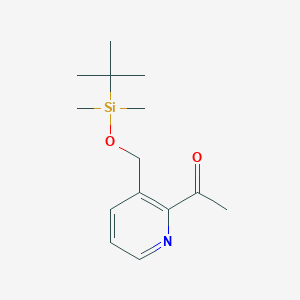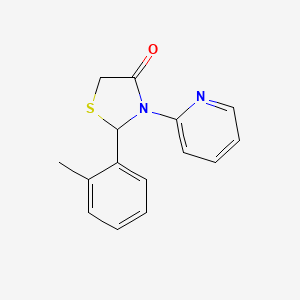
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine ring and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2-methylbenzaldehyde and thioglycolic acid under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-2-one
- 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-5-one
- 2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-thione
Uniqueness
2-(2-Methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both a pyridine and thiazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
71979-07-2 |
|---|---|
Molekularformel |
C15H14N2OS |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c1-11-6-2-3-7-12(11)15-17(14(18)10-19-15)13-8-4-5-9-16-13/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
ADBVKMNPIAFOEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2N(C(=O)CS2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


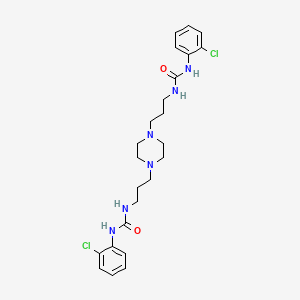
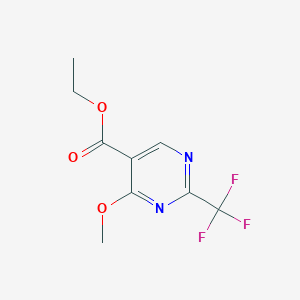
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)

![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
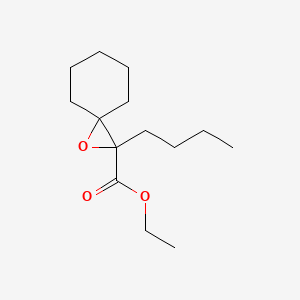
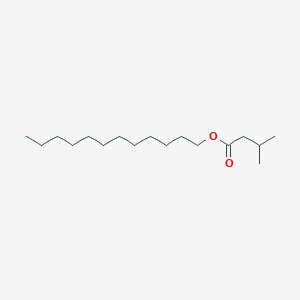

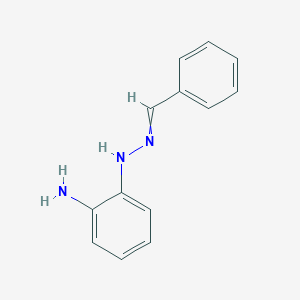
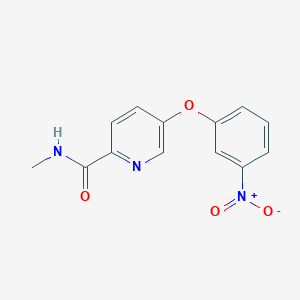

![2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13999140.png)
